1-isobutyl-3-(methoxymethyl)-1H-pyrazole
Description
Overview of Pyrazole (B372694) as a Privileged Heterocyclic Scaffold in Chemical Research
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal and chemical research. researchgate.nettandfonline.comnih.gov This designation stems from its versatile chemical reactivity and its presence in a multitude of biologically active compounds. researchgate.netglobalresearchonline.net The unique arrangement of its nitrogen atoms—one acting as a proton donor (pyrrole-like) and the other as a proton acceptor (pyridine-like)—allows for diverse intermolecular interactions, making it a cornerstone for designing effective bioactive molecules. globalresearchonline.netmdpi.com
The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in drug discovery. nih.gov Its aromatic nature and the ability to be functionalized at various positions allow chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules. globalresearchonline.net Consequently, pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, analgesic, and antiviral properties. researchgate.netglobalresearchonline.netbenthamscience.com The significance of this scaffold is underscored by its incorporation into numerous FDA-approved drugs that treat a wide range of diseases. tandfonline.comnih.gov
Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety
| Drug Name | Therapeutic Use |
|---|---|
| Celecoxib | Anti-inflammatory researchgate.net |
| Sildenafil | Erectile dysfunction tandfonline.com |
| Axitinib | Anticancer tandfonline.com |
| Ruxolitinib | Anticancer globalresearchonline.net |
| Apixaban | Anticoagulant researchgate.net |
| Lenacapavir | Anti-HIV tandfonline.com |
Importance of Substituted Pyrazole Derivatives in Chemical Synthesis and Materials Science
Beyond their medicinal applications, substituted pyrazole derivatives are invaluable in chemical synthesis and materials science. nbinno.comresearchgate.net Their structural versatility makes them crucial building blocks and synthetic intermediates for creating more complex molecular architectures. nbinno.comresearchgate.net The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with primary methods including the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) and [3+2] cycloaddition reactions involving diazo compounds and alkynes. mdpi.com This accessibility allows for the production of a wide array of functionalized pyrazoles for various applications. researchgate.net
In materials science, the unique electronic and photophysical properties of pyrazole-containing compounds are actively exploited. researchgate.netnih.gov These derivatives have been successfully utilized in the development of advanced functional materials, including:
Organic Light-Emitting Diodes (OLEDs): Certain pyrazoles serve as components in the emissive layers of OLEDs. nih.gov
Luminescent Compounds: The pyrazole scaffold can be incorporated into molecules that exhibit fluorescence, making them useful as sensors and brightening agents. mdpi.comnih.gov
Conducting Polymers: Pyrazole-based polymers are being investigated for their potential as organic semiconductors. nbinno.comnih.gov
Agrochemicals: In the agrochemical sector, pyrazole derivatives are key components in the synthesis of modern herbicides, insecticides, and fungicides, contributing to enhanced crop protection. nbinno.com
Table 2: Applications of Substituted Pyrazoles in Materials Science and Industry
| Application Area | Specific Use |
|---|---|
| Electronics | Organic Light-Emitting Diodes (OLEDs), Semiconductors nih.gov |
| Agrochemicals | Herbicides, Insecticides, Fungicides nbinno.com |
| Material Chemistry | Liquid Crystals, Brightening Agents, Fluorescent Sensors mdpi.comnih.gov |
| Organic Synthesis | Versatile Intermediates, Ligands in Coordination Chemistry researchgate.netnbinno.com |
Structural Elucidation and Naming Convention for 1-isobutyl-3-(methoxymethyl)-1H-pyrazole
The systematic name "this compound" precisely describes the molecular structure of the compound according to IUPAC nomenclature.
Pyrazole: This is the parent heterocycle, a five-membered aromatic ring with two adjacent nitrogen atoms.
1H-pyrazole: This indicates that the nitrogen at position 1 bears a substituent (or a hydrogen in the parent molecule), and the double bonds are in their most stable, aromatic configuration. The numbering of the ring starts at one nitrogen and proceeds around the ring to give the second nitrogen the lowest possible number (position 2).
1-isobutyl: An isobutyl group, –CH₂(CH(CH₃)₂), is attached to the nitrogen atom at the N1 position of the pyrazole ring.
3-(methoxymethyl): A methoxymethyl group, –CH₂OCH₃, is attached to the carbon atom at the C3 position of the ring.
The structure of pyrazole derivatives is typically confirmed using a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the connectivity of atoms, Mass Spectrometry (MS) to establish the molecular weight and fragmentation pattern, and sometimes X-ray crystallography for unambiguous determination of the solid-state structure. researchgate.netresearchgate.net
Current Research Trends and Gaps Pertaining to Isobutyl- and Methoxymethyl-Substituted Pyrazoles
Despite the broad interest in substituted pyrazoles, a specific focus on compounds bearing both a 1-isobutyl and a 3-methoxymethyl group appears to be limited in the current literature. This represents a notable research gap. While studies on N-alkylated pyrazoles and pyrazoles with various C3-substituents are common, the specific combination present in this compound is underexplored. researchgate.netresearchgate.net
The isobutyl group at the N1 position can be expected to increase the compound's lipophilicity, potentially influencing its solubility and ability to cross biological membranes. The methoxymethyl group at the C3 position introduces a flexible ether linkage and a potential hydrogen bond acceptor site, which could be leveraged for specific interactions with biological targets or for tuning material properties. Future research could systematically investigate the synthesis of this and related compounds to evaluate their potential in medicinal chemistry or materials science, thereby filling the current knowledge gap.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(2)6-11-5-4-9(10-11)7-12-3/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNATVPSJBLZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isobutyl 3 Methoxymethyl 1h Pyrazole and Its Analogues
Retrosynthetic Analysis of the 1-isobutyl-3-(methoxymethyl)-1H-pyrazole Core
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most common and direct approach involves the disconnection of the two C-N bonds of the pyrazole (B372694) ring, leading back to two key building blocks: isobutylhydrazine (B3052577) and a 1,3-dicarbonyl compound or its synthetic equivalent. This strategy is based on the classical Knorr pyrazole synthesis.
Specifically, the target molecule can be retrosynthetically disconnected into isobutylhydrazine and a 1,3-dielectrophilic synthon, such as 4-methoxy-1,1-dimethoxybutan-2-one or a related derivative. This dicarbonyl equivalent would provide the methoxymethyl group at the 3-position and the adjacent carbonyl for cyclization.
Alternative retrosynthetic pathways can be envisioned based on other pyrazole-forming reactions. For instance, a [3+2] cycloaddition approach would involve the disconnection into an isobutyl-substituted alkyne and a diazo compound bearing a methoxymethyl group. Multicomponent reaction strategies would involve a convergent synthesis from simpler, readily available starting materials in a one-pot fashion.
Formation of the Pyrazole Ring System
The construction of the pyrazole ring is the pivotal step in the synthesis of this compound and its analogues. Various synthetic methods have been developed for this purpose, each with its own advantages and limitations regarding regioselectivity, substrate scope, and reaction conditions.
The condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is one of the most fundamental and widely used methods for the synthesis of pyrazoles, often referred to as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org This approach involves the reaction of a β-dicarbonyl compound with a substituted hydrazine, in this case, isobutylhydrazine, to form the pyrazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.gov
For the synthesis of this compound, a suitable 1,3-dicarbonyl precursor would be required, such as 1-methoxy-4,4-dialkoxybutan-2-one. The reaction with isobutylhydrazine would then proceed via a condensation-cyclization sequence to yield the desired product. The regioselectivity can be a challenge, potentially leading to the formation of the isomeric 1-isobutyl-5-(methoxymethyl)-1H-pyrazole. However, controlling the reaction conditions, such as pH and solvent, can favor the formation of the desired regioisomer. nih.gov
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Nano-ZnO, solvent-free | 95 | nih.gov |
| 1,3-Diketones (in situ generated) | Hydrazines | Substituted pyrazoles | LiHMDS, then hydrazine | Good to excellent | nih.gov |
| 4-Alkoxy-1,1,1-trifluoro-3-buten-2-ones | Thiosemicarbazide | 3-Alkyl/aryl-5-(trifluoromethyl)-1H-pyrazoles | MeOH, then H2SO4 | 57-75 | nih.gov |
The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is another powerful method for the synthesis of pyrazoles. chim.it This reaction typically involves the reaction of a diazo compound with an alkyne or an alkene. For the synthesis of this compound, this would conceptually involve the reaction of a diazoalkane bearing a methoxymethyl group with an isobutyl-substituted alkyne.
The regioselectivity of this reaction is generally high and predictable, based on the electronic properties of the substituents on the diazo compound and the alkyne. This method offers a convergent and often milder alternative to the cyclocondensation approach. The required diazo compound can be generated in situ from various precursors, such as N-tosylhydrazones. nih.gov
| Diazo Compound/Precursor | Alkyne/Alkene | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Tosylhydrazones | Bromovinyl acetals | 3,5-Disubstituted pyrazoles | Heat | Up to 92 | nih.gov |
| Arylsydnones | α,β-Unsaturated ketones | Trisubstituted pyrazoles | Dry xylene | 41-48 | nih.gov |
| 2,2,2-Trifluorodiazoethane | Styryl derivatives | 5-Aryl-3-(trifluoromethyl)pyrazoles | One-pot, mild conditions | Good | nih.gov |
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules, including pyrazoles. nih.govbeilstein-journals.org MCRs involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants. This approach avoids the isolation of intermediates, thereby saving time, and reducing waste.
For the synthesis of this compound, a hypothetical MCR could involve the reaction of isobutylhydrazine, a source for the methoxymethyl group (such as methoxyacetaldehyde), and a component that provides the remaining two carbons of the pyrazole ring. The in-situ generation of the 1,3-dicarbonyl intermediate is a common feature of many MCRs for pyrazole synthesis. nih.gov
| Reactants | Product | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aldehyde, Malononitrile, Phenylhydrazine | Aminopyrazole derivatives | SPVA (heterogeneous catalyst), solvent-free | Up to 89 | bohrium.com |
| Enolates, Carboxylic acid chlorides, Hydrazines | Substituted pyrazoles | Consecutive three-component reaction | Good to excellent | nih.gov |
| Enaminones, Hydrazine, Aryl halides | 1,3-Disubstituted pyrazoles | Copper-catalyzed | Not specified | nih.gov |
While less common for the direct synthesis of simple pyrazoles like this compound, ring transformation and rearrangement reactions can be a viable route to certain pyrazole derivatives. These reactions involve the conversion of another heterocyclic ring system into a pyrazole. For example, isoxazoles can be converted to pyrazoles under certain conditions. These methods are generally more specialized and depend on the availability of the starting heterocyclic compound. A pyrazolyl-substituted amidrazone has been shown to undergo a slow conversion into a 1,2,4-triazolyl ketone hydrazone, indicating the possibility of ring transformations involving pyrazoles. researchgate.net
Modern synthetic chemistry has seen the development of various transition metal-catalyzed reactions for the construction of heterocyclic rings, including pyrazoles. These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions. For instance, copper-catalyzed reactions have been employed for the N-functionalization of pyrazoles in a one-pot fashion. nih.gov Transition-metal-free electrophilic cyclization has also been reported as a temperature-controlled approach for the divergent synthesis of pyrazoles. nih.gov
| Starting Materials | Catalyst/Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Enaminones, Hydrazine, Aryl halides | Copper | 1,3-Substituted pyrazoles | One-pot | Not specified | nih.gov |
| 1,3-Diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide | None (Temperature-controlled) | 3,5-Diphenyl-1-tosyl-1H-pyrazole | [HDBU][OAc] | 95 | nih.gov |
Introduction of the 1-Isobutyl Substituent at the N1 Position
The placement of the isobutyl group at the N1 position of the pyrazole ring is a critical step that can be accomplished either by alkylating a pyrazole precursor or by utilizing an isobutyl-containing hydrazine in the initial ring-forming reaction.
The direct alkylation of an N-unsubstituted pyrazole is a common method for introducing substituents on the ring nitrogen. However, for unsymmetrically substituted pyrazoles, such as a 3-(methoxymethyl)-1H-pyrazole precursor, this reaction can lead to a mixture of N1 and N2 isomeric products. sci-hub.se The regioselectivity of the alkylation is influenced by several factors, including the steric bulk of the substituent at the C3 position, the nature of the alkylating agent, and the reaction conditions. sci-hub.senih.gov
In the case of this compound, the starting material would be 3-(methoxymethyl)-1H-pyrazole. The alkylation is typically performed using an isobutyl halide (e.g., isobutyl bromide) in the presence of a base, such as potassium carbonate or sodium hydride, in a polar apathetic solvent like DMF.
The steric hindrance provided by a substituent at the C3 position can significantly influence the reaction's outcome. A bulky group at C3 can sterically shield the adjacent N2 nitrogen, thereby favoring alkylation at the more accessible N1 position. sci-hub.se While the methoxymethyl group is not exceptionally large, it provides some steric demand that can be exploited to favor the desired N1-isobutyl isomer. Recent studies have demonstrated that catalyst-free Michael reactions or specific base-solvent combinations can achieve excellent regioselectivity for N1-alkylation, even for less sterically hindered pyrazoles. nih.govresearchgate.net
| Entry | C3-Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |
| 1 | -CH₃ | Benzyl (B1604629) bromide | K₂CO₃/DMF | 1:1 | sci-hub.se |
| 2 | -C(CH₃)₃ | Benzyl bromide | K₂CO₃/DMF | >99:1 | sci-hub.se |
| 3 | -COOEt | Various | K₂CO₃/DMSO | N1 favored | researchgate.net |
| 4 | -Cyclopropyl | Iodomethane | Enzymatic | >99:1 | nih.gov |
This table illustrates the general principles of pyrazole N-alkylation, showing how steric bulk at C3 can direct the reaction towards the N1 isomer. Specific data for the 3-(methoxymethyl) substituent is extrapolated from these principles.
A more regioselective and often preferred method for synthesizing N1-substituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a substituted hydrazine. hilarispublisher.commdpi.com To synthesize this compound, isobutylhydrazine would be used as the nitrogen-containing precursor.
The key challenge in this approach is the synthesis of the appropriate 1,3-bielectrophilic partner. A suitable precursor for the 3-(methoxymethyl) moiety would be a compound like 4-methoxy-1,1-diethoxybut-2-one. The reaction proceeds via a cyclocondensation mechanism, where the more nucleophilic nitrogen of the isobutylhydrazine (the NH₂ group) initially attacks one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. This method unambiguously places the isobutyl group at the N1 position, avoiding the formation of isomeric mixtures.
Functional Group Interconversions and Derivatization on the Pyrazole Ring
Once the core this compound structure is assembled, further derivatization can be performed to modulate its properties. The reactivity of the pyrazole ring allows for a variety of functional group interconversions.
The most reactive position for electrophilic substitution is C4. This allows for the introduction of a range of functional groups that can serve as handles for further modifications.
| Reaction Type | Reagent(s) | Position | Resulting Functional Group |
| Halogenation | NBS, Br₂, or I₂ | C4 | -Br, -I |
| Nitration | HNO₃/H₂SO₄ | C4 | -NO₂ |
| Sulfonation | Fuming H₂SO₄ | C4 | -SO₃H |
| Formylation | POCl₃/DMF (Vilsmeier-Haack) | C4 | -CHO |
| Cross-Coupling | Arylboronic acid, Pd catalyst (Suzuki) | C4 (from C4-Br) | -Aryl |
| Cross-Coupling | Alkyne, Pd/Cu catalyst (Sonogashira) | C4 (from C4-Br) | -Alkynyl |
These derivatizations significantly expand the chemical space accessible from the parent this compound molecule, enabling the synthesis of a broad library of analogues for various applications. researchgate.net
Regioselective Functionalization of the Pyrazole Core
A primary challenge in the synthesis of asymmetrically substituted pyrazoles is controlling the regioselectivity of N-alkylation. The synthesis of 1,3-disubstituted pyrazoles is typically achieved by the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine, or by the direct alkylation of a pre-formed 3-substituted pyrazole. nih.gov
For this compound, a plausible and regioselective approach involves the N1-alkylation of 3-(methoxymethyl)-1H-pyrazole with an appropriate isobutyl electrophile, such as isobutyl bromide. The regioselectivity of this alkylation is largely governed by steric effects. mdpi.com The substituent at the C3 position sterically hinders the adjacent N2 atom, thereby directing the incoming, relatively bulky isobutyl group to the less hindered N1 position. researchgate.netacs.org Studies on various 3-substituted pyrazoles have confirmed that alkylation predominantly yields the N1-substituted product. researchgate.netresearchgate.net The use of a base like potassium carbonate in a solvent such as DMSO is a common condition to facilitate this reaction. researchgate.netacs.org
The synthesis of the 3-(methoxymethyl)-1H-pyrazole precursor itself can be accomplished through standard pyrazole synthesis protocols, for instance, the reaction of 4-methoxy-1,1-dimethoxybut-3-en-2-one with hydrazine.
Alternative strategies for ensuring high regioselectivity in pyrazole synthesis include 1,3-dipolar cycloaddition reactions. For example, diazo compounds generated from N-tosylhydrazones can react with specific alkynes in a regioselective manner to yield 3,5-disubstituted pyrazoles. thieme.de
| Factor | Description | Impact on N1 Selectivity |
|---|---|---|
| Steric Hindrance | Size of the substituent at the C3 position and the incoming alkylating agent. | Larger groups at C3 and on the alkylating agent increase preference for the less hindered N1 position. mdpi.comsemanticscholar.org |
| Reaction Conditions | Choice of base, solvent, and temperature. | Conditions such as K₂CO₃ in DMSO have been shown to provide high N1 regioselectivity. researchgate.net |
| Protecting Groups | Use of bulky, removable groups to direct alkylation. | A triphenylsilyl group can be used to sterically redirect alkylation, which is then removed. researchgate.net |
Modifications of the Isobutyl Side Chain
Once the this compound molecule is assembled, further diversification can be envisioned through chemical modifications of the isobutyl side chain. The isobutyl group consists of primary and tertiary C-H bonds, which are generally unreactive. ucla.edu
Transforming these C-H bonds requires modern synthetic methods, most notably C-H activation/functionalization. This field of chemistry focuses on the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, often using a transition metal catalyst. Theoretically, a palladium, rhodium, or iron catalyst could mediate the selective hydroxylation, amination, or arylation of the isobutyl group. However, achieving regioselectivity between the primary (–CH₂) and tertiary (–CH) C-H bonds of the isobutyl group presents a significant challenge and would likely depend on sophisticated catalyst and ligand design. Such transformations are at the forefront of chemical research and are not yet standard procedures for this class of molecules.
Chemical Transformations of the Methoxymethyl Group
The methoxymethyl group (–CH₂OCH₃) at the C3 position is an ether functionality and offers a handle for subsequent chemical transformations. The most common reaction for methoxymethyl (MOM) ethers is cleavage under acidic conditions to reveal the corresponding alcohol. wikipedia.orgmasterorganicchemistry.com
Treatment of this compound with a Brønsted or Lewis acid would yield (1-isobutyl-1H-pyrazol-3-yl)methanol. wikipedia.orgrsc.org This pyrazole-methanol derivative is a valuable intermediate for further functionalization. For example, it can be oxidized under appropriate conditions to yield either the corresponding aldehyde (1-isobutyl-1H-pyrazole-3-carbaldehyde) or carboxylic acid (1-isobutyl-1H-pyrazole-3-carboxylic acid).
| Reaction | Reagents | Product |
|---|---|---|
| Ether Cleavage | Acid (e.g., HCl, TMSBr, BiCl₃) masterorganicchemistry.comrsc.org | (1-isobutyl-1H-pyrazol-3-yl)methanol |
| Oxidation (mild) | PCC, DMP (from the alcohol) | 1-isobutyl-1H-pyrazole-3-carbaldehyde |
| Oxidation (strong) | KMnO₄, Jones reagent (from the alcohol) | 1-isobutyl-1H-pyrazole-3-carboxylic acid |
Sustainable and Green Chemical Approaches in Pyrazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact. researchgate.net
Solvent-Free and Microwave-Assisted Reactions
Significant progress has been made in developing solvent-free and microwave-assisted protocols for pyrazole synthesis. mdpi.com These methods offer several advantages over traditional heating, including drastically reduced reaction times, improved energy efficiency, and often higher product yields. nih.govbenthamdirect.com
The condensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole core can be effectively carried out under solvent-free conditions, sometimes with solid-phase catalysts, or with the aid of microwave irradiation. researchgate.netresearchgate.net For instance, the reaction of β-keto esters with hydrazine derivatives to form pyrazolones has been demonstrated to proceed rapidly and in high yields under solvent-free microwave conditions. researchgate.net Such techniques are directly applicable to the synthesis of analogues of this compound, minimizing the use of volatile organic solvents. mdpi.comresearchgate.net
Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is central to green pyrazole synthesis. The use of catalysts in small, recoverable quantities is preferred over stoichiometric reagents. A variety of catalysts have been reported to improve the efficiency and environmental profile of pyrazole synthesis.
These include:
Heterogeneous Acid Catalysts: Solid-supported acids like silica-supported sulfuric acid, Amberlyst-70, and various clays (B1170129) can replace traditional mineral acids like HCl or H₂SO₄. thieme-connect.commdpi.com These catalysts are often non-corrosive, easy to handle, and can be recycled and reused.
Nano-catalysts: Nano-ZnO has been reported as a highly efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.govmdpi.com
Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst for pyrazole synthesis. jocpr.comjocpr.com Their negligible vapor pressure, thermal stability, and potential for recyclability make them an environmentally benign alternative to conventional organic solvents. jocpr.comnih.gov They have been successfully used in the regioselective synthesis of 1,3-disubstituted pyrazoles. jocpr.comjocpr.com
Simple Green Catalysts: Even simple, inexpensive salts like ammonium (B1175870) chloride have been employed as effective "green" catalysts in Knorr-type pyrazole syntheses, using renewable solvents like ethanol. jetir.org
Advanced Spectroscopic and Structural Characterization of 1 Isobutyl 3 Methoxymethyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would indicate their electronic environment. For instance, the protons on the pyrazole (B372694) ring would appear at a different chemical shift than those on the isobutyl and methoxymethyl groups. The integration of each signal would correspond to the number of protons it represents. Furthermore, the splitting pattern (multiplicity) of the signals, governed by spin-spin coupling, would reveal the number of neighboring protons, allowing for the establishment of proton connectivity.
Expected ¹H NMR Data (Hypothetical)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Pyrazole H-4 | - | - | - | 1H |
| Pyrazole H-5 | - | - | - | 1H |
| -CH₂- (isobutyl) | - | - | - | 2H |
| -CH- (isobutyl) | - | - | - | 1H |
| -CH₃ (isobutyl) | - | - | - | 6H |
| -CH₂- (methoxymethyl) | - | - | - | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. For this compound, separate signals would be expected for the pyrazole ring carbons, the isobutyl carbons, and the methoxymethyl carbons.
Expected ¹³C NMR Data (Hypothetical)
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Pyrazole C-3 | - |
| Pyrazole C-4 | - |
| Pyrazole C-5 | - |
| -CH₂- (isobutyl) | - |
| -CH- (isobutyl) | - |
| -CH₃ (isobutyl) | - |
| -CH₂- (methoxymethyl) | - |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the isobutyl and methoxymethyl groups.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to, allowing for the direct assignment of carbon signals based on their attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the isobutyl and methoxymethyl substituents to the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound (molecular formula C₉H₁₆N₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds, providing clues about its structure. Common fragmentation pathways for this molecule might include the loss of the isobutyl group, the methoxymethyl group, or parts of these substituents.
Expected Mass Spectrometry Data (Hypothetical)
| m/z | Ion |
|---|---|
| [M]⁺ | Molecular ion of C₉H₁₆N₂O |
| [M - C₄H₉]⁺ | Loss of the isobutyl group |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule.
Infrared (IR) Spectroscopy would show absorption bands corresponding to the stretching and bending vibrations of specific functional groups. Key expected absorptions for this compound would include C-H stretching vibrations from the alkyl groups and the pyrazole ring, C=N and C=C stretching from the pyrazole ring, and C-O stretching from the ether linkage.
Raman Spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Expected IR Absorption Bands (Hypothetical)
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| ~2850-3000 | C-H stretching (alkyl) |
| ~3100-3150 | C-H stretching (pyrazole ring) |
| ~1500-1600 | C=N, C=C stretching (pyrazole ring) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is a chromophore that would be expected to absorb UV light. The wavelength of maximum absorption (λmax) would be characteristic of the electronic structure of the pyrazole ring and its substituents.
Expected UV-Vis Absorption Data (Hypothetical)
| λmax (nm) | Electronic Transition |
|---|
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable single crystal of this compound would provide unambiguous proof of its molecular structure. This technique would yield precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Key structural parameters that would be determined include:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular Geometry: The exact bond lengths and angles within the pyrazole ring, the isobutyl group, and the methoxymethyl substituent.
Intermolecular Interactions: Identification of any hydrogen bonds or other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.
Without experimental data, a table of crystallographic parameters cannot be generated.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. For this compound, PXRD would be used to:
Confirm Crystalline Identity: By comparing the experimental pattern to a theoretical pattern calculated from SCXRD data.
Assess Phase Purity: To ensure the sample consists of a single crystalline form and is not a mixture of different polymorphs or contaminated with crystalline impurities.
Analyze Polymorphism: To identify if the compound can exist in different crystalline forms (polymorphs), which may have different physical properties.
A representative data table would typically list the diffraction angles (2θ) and their corresponding peak intensities. As no experimental PXRD pattern for this specific compound has been published, this data cannot be provided.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability of a compound. A TGA experiment on this compound would reveal:
Decomposition Temperature: The temperature at which the compound begins to degrade. For many pyrazole derivatives, thermal stability is observed up to temperatures exceeding 200°C.
Thermal Stability Range: The temperature range over which the compound is stable and does not lose mass.
Residue Information: The amount of residual mass left after decomposition at high temperatures.
The results are typically presented as a curve of mass percentage versus temperature. Lacking specific experimental results, a data table detailing decomposition steps and mass loss for this compound cannot be created.
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for this purpose.
For this compound, these techniques would be applied to:
Determine Chemical Purity: To quantify the percentage of the main compound and detect any impurities, such as starting materials or by-products from its synthesis.
Separate Isomers: If the synthesis could potentially yield constitutional isomers (e.g., 1-isobutyl-5-(methoxymethyl)-1H-pyrazole), chromatographic methods could be developed to separate and quantify them.
Method Development: A typical analysis would involve developing a specific method, including the choice of column (stationary phase), mobile phase (for HPLC) or carrier gas (for GC), temperature program, and detector.
A data table for a chromatographic analysis would typically include parameters like retention time, peak area, and calculated purity percentage. As no specific published methods or results for this compound are available, such a table cannot be presented.
Computational and Theoretical Investigations of 1 Isobutyl 3 Methoxymethyl 1h Pyrazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for examining the electronic characteristics and structures of molecules. researchgate.netnih.gov Such studies provide a microscopic view of molecular geometry, orbital energies, and charge distributions.
Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules. researchgate.net By approximating the solution to the Schrödinger equation, DFT can determine optimized molecular geometries, bond lengths, and bond angles with high accuracy. nih.govuni-greifswald.de For pyrazole (B372694) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G**, are used to identify the most stable conformations of the molecule. nih.govresearchgate.net These calculations would elucidate the preferred spatial arrangement of the isobutyl and methoxymethyl substituents relative to the pyrazole ring in 1-isobutyl-3-(methoxymethyl)-1H-pyrazole. The conformational preferences are crucial as they can influence the molecule's physical properties and biological activity.
Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Ring Core (DFT/B3LYP) (Note: This table presents typical bond lengths and angles for a pyrazole core based on computational studies of related compounds. Specific values for this compound would require a dedicated computational study.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length (Å) | N1-N2 | 1.35 Å |
| N2-C3 | 1.33 Å | |
| C3-C4 | 1.42 Å | |
| C4-C5 | 1.37 Å | |
| C5-N1 | 1.34 Å | |
| Bond Angle (°) | C5-N1-N2 | 112.0° |
| N1-N2-C3 | 106.0° | |
| N2-C3-C4 | 111.0° | |
| C3-C4-C5 | 105.0° | |
| C4-C5-N1 | 106.0° |
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to reaction. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron-donating or electron-accepting interactions.
Table 2: Example Frontier Molecular Orbital Data (Note: The following are representative values for a substituted pyrazole. Actual values require specific calculation.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 eV | Indicates electron-donating ability |
| LUMO | -0.8 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 5.7 eV | Indicator of chemical stability |
Tautomerism is a phenomenon of significant interest in heterocyclic chemistry, particularly for NH-pyrazoles. mdpi.com Computational studies can predict the relative stability of different tautomeric forms and the energy barriers for their interconversion. nih.gov However, in this compound, the nitrogen at the N1 position is substituted with an isobutyl group. This substitution prevents the common annular tautomerism seen in unsubstituted pyrazoles, where a proton can shuttle between the two ring nitrogen atoms. mdpi.com Therefore, this specific type of tautomeric analysis is not directly applicable to the core of this N1-substituted compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and preferred shapes in different environments (e.g., in solution). nih.gov For this compound, MD simulations could be used to understand the rotational freedom of the isobutyl and methoxymethyl side chains and to study how the molecule interacts with solvent molecules or biological targets like proteins. These simulations provide insights into binding stability and intermolecular forces such as hydrogen bonds and hydrophobic interactions. nih.gov
Theoretical Studies on Reaction Mechanisms and Energy Profiles for Synthetic Transformations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. researchgate.net Theoretical studies can map out the entire reaction pathway for the synthesis of a molecule like this compound. This involves identifying transition states, intermediates, and calculating the activation energies for each step. For instance, the synthesis of pyrazoles often involves a [3+2] cycloaddition reaction. researchgate.net Computational analysis of this reaction would provide a detailed energy profile, revealing the feasibility of the reaction and explaining its regioselectivity. Such studies are crucial for optimizing synthetic routes and designing new chemical transformations.
In Silico Prediction of Spectroscopic Data for Correlation with Experimental Results
Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable for the identification and characterization of novel compounds. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules with a high degree of accuracy. For this compound, in silico predictions provide a theoretical benchmark that can be used to confirm its structure upon synthesis.
The predicted ¹H and ¹³C NMR chemical shifts are crucial for elucidating the molecular structure. The calculations would typically involve geometry optimization of the molecule followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method. The expected ¹H NMR spectrum would show distinct signals for the protons on the pyrazole ring, the isobutyl group, and the methoxymethyl substituent. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.
Infrared spectroscopy is another vital analytical technique for identifying functional groups within a molecule. Computational methods can predict the vibrational frequencies corresponding to different bond stretches and bends. For this compound, key predicted IR absorption bands would include those for C-H stretching of the alkyl groups, C=N and C=C stretching within the pyrazole ring, and C-O stretching of the methoxymethyl group. The correlation of these predicted spectra with experimental data is a critical step in the verification of the synthesized compound's identity.
Table 1: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
|---|---|
| ¹H NMR (δ, ppm) | |
| Pyrazole H-4 | 6.1 - 6.3 |
| Pyrazole H-5 | 7.3 - 7.5 |
| CH₂ (isobutyl) | 3.8 - 4.0 |
| CH (isobutyl) | 2.0 - 2.2 |
| CH₃ (isobutyl) | 0.8 - 1.0 |
| CH₂ (methoxymethyl) | 4.4 - 4.6 |
| OCH₃ (methoxymethyl) | 3.3 - 3.5 |
| ¹³C NMR (δ, ppm) | |
| Pyrazole C-3 | 150 - 152 |
| Pyrazole C-4 | 105 - 107 |
| Pyrazole C-5 | 138 - 140 |
| CH₂ (isobutyl) | 55 - 57 |
| CH (isobutyl) | 28 - 30 |
| CH₃ (isobutyl) | 19 - 21 |
| CH₂ (methoxymethyl) | 65 - 67 |
| OCH₃ (methoxymethyl) | 58 - 60 |
| Key IR Frequencies (cm⁻¹) | |
| C-H stretch (alkyl) | 2850 - 3000 |
| C=N stretch (pyrazole) | 1500 - 1550 |
Note: The data in this table is representative and based on computational predictions for a molecule with this structure. Actual experimental values may vary.
Structure-Reactivity Relationships Derived from Computational Models
Computational models are instrumental in understanding the relationship between the structure of a molecule and its chemical reactivity. By analyzing the electronic properties of this compound, we can predict its behavior in chemical reactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken charge distribution.
The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. For pyrazole derivatives, the distribution of HOMO and LUMO orbitals can indicate the sites for electrophilic and nucleophilic attack, respectively.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. libretexts.org For this compound, the MEP would likely show a region of high electron density around the N2 atom of the pyrazole ring, making it a primary site for protonation and electrophilic substitution.
Mulliken population analysis is another method to quantify the charge distribution within a molecule by assigning partial charges to each atom. researchgate.net This analysis can further refine our understanding of reactive sites. For instance, the carbon atoms in the pyrazole ring with more negative Mulliken charges would be more susceptible to electrophilic attack.
Table 2: Predicted Reactivity Descriptors for this compound
| Parameter | Predicted Value/Description |
|---|---|
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | 0.5 to 1.0 eV |
| HOMO-LUMO Gap | 7.0 to 8.0 eV |
| Molecular Electrostatic Potential (MEP) | Negative potential localized on the N2 atom of the pyrazole ring. |
| Mulliken Charge on N2 | -0.4 to -0.6 e |
Note: The data in this table is representative and based on computational predictions for a molecule with this structure. Actual values will depend on the level of theory and basis set used in the calculation.
Reactivity and Chemical Transformations of 1 Isobutyl 3 Methoxymethyl 1h Pyrazole
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring (e.g., Nitration, Halogenation, Formylation)
The pyrazole ring is susceptible to electrophilic aromatic substitution, with the reaction preferentially occurring at the C4 position. nih.govmdpi.comglobalresearchonline.net This is because the N1 and N2 atoms withdraw electron density from the adjacent C3 and C5 positions, leaving C4 as the most nucleophilic center on the ring. chemicalbook.compharmaguideline.com The N1-isobutyl group, being weakly electron-donating, slightly enhances the electron density of the ring, facilitating these reactions.
Nitration: The nitration of N-substituted pyrazoles is typically achieved using a mixture of nitric acid and sulfuric acid. For 1-isobutyl-3-(methoxymethyl)-1H-pyrazole, this reaction is expected to yield the 4-nitro derivative.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These reactions proceed selectively at the C4 position to give the corresponding 4-halo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole.
Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a common method for introducing a formyl group onto the pyrazole ring. This reaction would produce this compound-4-carbaldehyde.
Interactive Data Table: Electrophilic Substitution Reactions on Pyrazoles
| Reaction | Typical Reagents | Expected Product for this compound | Position of Substitution |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 1-isobutyl-3-(methoxymethyl)-4-nitro-1H-pyrazole | C4 |
| Bromination | N-Bromosuccinimide (NBS) or Br₂ | 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole | C4 |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole | C4 |
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | This compound-4-carbaldehyde | C4 |
Nucleophilic Substitution Reactions (e.g., Substitution of Leaving Groups on the Pyrazole Ring)
Nucleophilic aromatic substitution on the pyrazole ring is generally challenging due to the ring's electron-rich nature. encyclopedia.pub Such reactions typically require the presence of a good leaving group (e.g., a halogen) and often need activation by strongly electron-withdrawing groups on the ring. nih.gov
For a derivative like 4-halo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole, nucleophilic substitution could be performed, although it may require forcing conditions. The substitution would be more feasible at the C3 or C5 positions if a leaving group were present there, as these positions are more electron-deficient. For instance, a hypothetical 5-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole could react with various nucleophiles (such as amines, alkoxides, or thiolates) to displace the chloride. The methoxymethyl group itself could potentially undergo nucleophilic substitution, although this is less common on the pyrazole core without specific activation. evitachem.com
Oxidation and Reduction Chemistry of the Pyrazole Ring and Substituents
The pyrazole ring exhibits significant aromatic stability and is therefore resistant to common oxidizing and reducing agents. chemicalbook.comglobalresearchonline.netguidechem.com
Oxidation: The heterocyclic ring is generally stable towards oxidation. Under harsh oxidative conditions (e.g., ozonolysis or strong permanganate), ring cleavage can occur. chemicalbook.comguidechem.com However, the side chains are more likely to be the site of oxidation. The isobutyl group on N1 could potentially be oxidized, although this would require specific reagents to avoid ring degradation. The methoxymethyl group is relatively stable to oxidation.
Reduction: The pyrazole ring is also resistant to reduction. pharmaguideline.com Catalytic hydrogenation under forcing conditions can reduce the ring to pyrazoline and subsequently to pyrazolidine. globalresearchonline.net The isobutyl and methoxymethyl substituents are inert to typical reducing conditions used for aromatic systems.
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Heck, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazoles, but they require a starting material bearing a handle for the catalyst, typically a halogen or a triflate group. rsc.org Assuming the prior synthesis of a halogenated derivative of this compound (e.g., at the C4 or C5 position), a variety of C-C and C-heteroatom bonds can be formed. researchgate.net
Suzuki Coupling: A 4-bromo or 5-bromo derivative of the title compound could be coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base to form biaryl or vinyl-substituted pyrazoles. acs.orgnih.govrsc.orgresearchgate.netnih.gov
Heck Coupling: The reaction of a halogenated pyrazole with an alkene, catalyzed by a palladium complex, would introduce an alkenyl substituent onto the pyrazole ring. researchgate.netresearchgate.netacs.orgvut.ac.za
Sonogashira Coupling: This reaction involves the coupling of a halo-pyrazole with a terminal alkyne, catalyzed by both palladium and copper salts, to yield an alkynyl-substituted pyrazole. tandfonline.comresearchgate.netdatapdf.commdpi.com
Interactive Data Table: Cross-Coupling Reactions on Halo-Pyrazoles
| Reaction | Reactants | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Halo-pyrazole + Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl/Vinyl-substituted pyrazole |
| Heck | Halo-pyrazole + Alkene (R-CH=CH₂) | Pd(0) or Pd(II) catalyst + Base | Alkenyl-substituted pyrazole |
| Sonogashira | Halo-pyrazole + Terminal Alkyne (R-C≡CH) | Pd catalyst + Cu(I) co-catalyst + Base | Alkynyl-substituted pyrazole |
Cycloaddition Reactions Involving the Pyrazole Moiety
Due to its aromatic character, the pyrazole ring does not readily participate in cycloaddition reactions as either a diene or a dienophile. Such reactions would require a significant loss of aromatic stabilization energy. nih.gov While there are examples of pyrazoles undergoing [4+2] cycloadditions (Diels-Alder reactions) or 1,3-dipolar cycloadditions, they often require high temperatures, high pressures, or specific electronic activation from substituents that is not present in this compound. nih.govcdnsciencepub.combeilstein-journals.orgrsc.org Therefore, cycloaddition chemistry is not a prominent feature of this compound's reactivity profile under normal conditions.
Acid-Base Properties and Proton Transfer Studies
Pyrazoles exhibit both weakly basic and, if N-unsubstituted, weakly acidic properties. globalresearchonline.netmdpi.com
Basicity: this compound acts as a weak base. The lone pair of electrons on the N2 (pyridine-like) nitrogen is available for protonation. chemicalbook.comglobalresearchonline.net The presence of the electron-donating isobutyl group at the N1 position is expected to slightly increase the basicity of the N2 atom compared to unsubstituted pyrazole. In acidic media, it will form a pyrazolium (B1228807) cation. researchgate.net
Acidity: Since the N1 position is substituted with an isobutyl group, this molecule lacks the acidic N-H proton found in parent pyrazole. Therefore, it does not exhibit acidic properties under normal conditions and cannot be deprotonated to form a pyrazolate anion.
Proton transfer studies on pyrazole derivatives often focus on the tautomerism between N1-H and N2-H forms, a process that is blocked in this N1-substituted compound. ias.ac.innih.govresearchgate.net Any proton transfer would involve intermolecular exchange with the solvent or other species at the N2 position. rsc.orgktu.edu
Coordination Chemistry of Pyrazole Ligands with Metal Ions
Pyrazoles are highly effective ligands in coordination chemistry, readily forming complexes with a wide range of metal ions. researchgate.netpen2print.orgbohrium.comacs.org Coordination typically occurs through the lone pair of electrons on the sp²-hybridized N2 atom. researchgate.net
This compound can function as a ligand in several ways:
Monodentate Ligand: The primary mode of coordination would be as a monodentate ligand, binding to a metal center via the N2 atom, similar to pyridine (B92270).
Bidentate Ligand: It is possible for the molecule to act as a bidentate N,O-ligand. The oxygen atom of the methoxymethyl group at the C3 position could also coordinate to the metal ion, forming a stable five-membered chelate ring. The formation and stability of such a chelate would depend on the nature of the metal ion, its coordination geometry, and the steric hindrance from the N1-isobutyl group.
This coordinating ability allows for the synthesis of various metal complexes with potential applications in catalysis and materials science. encyclopedia.pubnih.gov
Potential Non Biological Applications of 1 Isobutyl 3 Methoxymethyl 1h Pyrazole and Its Derivatives
Materials Science Applications
The inherent aromaticity and tunable electronic properties of the pyrazole (B372694) nucleus make it an attractive component in the design of functional materials. By modifying the substituents on the pyrazole ring, researchers can fine-tune properties such as light absorption and emission, conductivity, and self-assembly, leading to applications in dyes, liquid crystals, and advanced composite materials.
The pyrazole core is a key structural element in a variety of synthetic dyes, particularly azo dyes. primachemicals.com These compounds are characterized by the presence of a diazotized amine coupled to an active methylene (B1212753) group, a role that the pyrazole ring can fulfill. emerald.comnih.gov The versatility of pyrazolone (B3327878) chemistry allows for the synthesis of pigments with a wide spectrum of colors, high color strength, and brightness. primachemicals.com The specific hue and performance properties of the dye can be precisely controlled by the substitution pattern on the pyrazole ring, which influences the electronic structure and light absorption characteristics of the molecule. primachemicals.comnih.gov
Heterocyclic compounds like pyrazole derivatives are used as synthetic intermediates for disperse dyes, which are applied to synthetic fabrics such as polyester (B1180765), nylon, and cellulose (B213188) acetate. emerald.com Research has demonstrated the synthesis of novel azo dyes derived from pyrazole precursors, which exhibit good fastness properties when applied to textiles. emerald.comarabjchem.org The synthesis typically involves coupling reactions of a diazotized pyrazole amine with various coupling components or, conversely, coupling a diazotized aryl amine with an amino-pyrazole derivative. nih.govarabjchem.org
| Pyrazole Derivative Type | Coupling Component | Resulting Dye Characteristics | Application |
| 5-amino-4-arylazo-3-methyl-1H-pyrazoles | Diazotization followed by coupling | Forms new azo dyes with potential biological and coloration properties. rsc.org | Pharmaceutical and dye industries. rsc.org |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Active methylene derivatives | Produces azo dyes with colors suitable for light color paints. nih.gov | Varnishes and paints industry. nih.gov |
| 3-substituted 5-amino pyrazoles | Diazotized aryl amines | Creates a series of 5-amino-4-arylazopyrazoles for use as disperse dyes. arabjchem.org | Dyeing of polyester and wool fabrics. arabjchem.org |
Pyrazole derivatives have been identified as promising materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and liquid crystals. mdpi.comrsc.org Pyrazoline derivatives, which are dihydro-derivatives of pyrazole, have shown excellent characteristics for blue photoluminescence and electroluminescence, making them suitable as emitters in OLED devices. researchgate.netrsc.org The film-forming properties and strong emission in the solid state contribute to their utility in this field. researchgate.net
Research into trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines has demonstrated their potential in both photovoltaic and electroluminescent applications. mdpi.com In these systems, the pyrazole core is part of a larger, fused aromatic structure. The substitution pattern, such as the placement of phenyl groups on the pyrazole ring, plays a crucial role in the charge transfer properties and the resulting emission characteristics. mdpi.com The ability of the pyrazole ring to be incorporated into larger π-conjugated systems makes it a valuable building block for developing new organic materials for advanced electronics. rsc.org
| Pyrazole Derivative | Technology | Key Finding | Potential Application |
| 1,3,5-triaryl-2-pyrazolines | Electroluminescence | Exhibit strong blue photoluminescence and good film-forming properties. researchgate.net | Blue color emitters in OLEDs. researchgate.net |
| 1,3-diphenyl-5-pyren-2-yl-4,5-dihydro-1H-pyrazole (DPP) | Electroluminescence | Achieved a blue electroluminescence of 2400 cd m–2 at a drive voltage of 18 V. rsc.org | High-brightness OLEDs. rsc.org |
| CF3-substituted 1H-pyrazolo[3,4-b]quinolines | Electroluminescence / Photovoltaics | Phenyl substitution at the 1st position of the pyrazole core enhances charge transfer emission. mdpi.com | Active layers in OLEDs and photovoltaic cells. mdpi.com |
The functionalization of nanomaterials, such as carbon nanotubes (CNTs), is critical for their practical application in composite materials. Covalent modification of CNT surfaces can improve their solubility and dispersion within polymer matrices, leading to enhanced mechanical and physical properties of the composite. mdpi.com Pyrazole derivatives have been successfully grafted onto the surface of multiwalled carbon nanotubes (MWCNTs). nih.govnih.gov
This functionalization is typically achieved by first creating carboxylated MWCNTs, which can then react with diazonium salts of pyrazoles. nih.gov Characterization techniques have confirmed the successful attachment of pyrazole moieties to the CNT surface. nih.govnih.gov This surface modification not only improves the dispersibility of the nanotubes but can also impart new functionalities to the resulting material. For instance, grafting CNTs with pyrazole derivatives has been shown to enhance antimicrobial activity compared to the pyrazole derivatives alone. nih.govnih.gov The pyrazole scaffold of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole could similarly be used to functionalize nanomaterials, potentially improving interfacial adhesion in composites.
Supramolecular Chemistry and Host-Guest Systems
The pyrazole ring possesses features that make it an excellent building block in supramolecular chemistry. Pyrazoles with an unsubstituted N–H group can act as both hydrogen bond donors and acceptors. researchgate.net This dual capability allows pyrazole molecules to form a variety of intermolecular, non-covalent interactions, leading to the self-assembly of well-defined, higher-order structures. researchgate.net In the solid state, pyrazoles have been observed to form linear chains (catemers) as well as cyclic dimers, trimers, and tetramers through hydrogen bonding. researchgate.net
These predictable interaction patterns are fundamental to the design of host-guest systems, where a larger host molecule can selectively bind a smaller guest molecule. Although this compound lacks an N-H group for classic hydrogen bond donation, its pyridine-like nitrogen atom can still act as a hydrogen bond acceptor. Furthermore, derivatives can be designed to incorporate other interacting groups. Recent research has demonstrated the use of rationally designed pyrazole-based motifs coupled with BODIPY dyes to create supramolecular polymers, where hydrogen bonding directs the self-assembly process into distinct aggregates. rsc.org This highlights the utility of the pyrazole scaffold in programming molecular self-assembly.
Role as Chemical Reagents or Chiral Auxiliaries in Organic Synthesis
Beyond their use in functional materials, pyrazole derivatives are important intermediates in organic synthesis. chim.it They serve as versatile starting materials for the construction of more complex molecules and fused heterocyclic systems. nih.gov A particularly significant application is in asymmetric synthesis, where chiral auxiliaries are used to control the stereochemical outcome of a reaction.
In the synthesis of novel chiral pyrazole derivatives, tert-butanesulfinamide has been employed as an effective chiral auxiliary. rsc.orgnih.gov The process involves the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinimine. rsc.org A subsequent stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, yields a chiral amine. rsc.orgnih.gov This chiral amine can then be used to construct the target pyrazole-containing molecule with high enantiomeric purity. rsc.org This methodology is crucial for producing single-enantiomer compounds, which is often a requirement in pharmaceutical and materials science applications where specific stereoisomers exhibit desired properties.
Agrochemical Research as a Chemical Scaffold (Focus on structural development, not specific effects)
The pyrazole ring is a prominent and highly successful scaffold in the field of agrochemical research. researchgate.netorientjchem.org Many commercial fungicides, insecticides, and herbicides contain a pyrazole core, and extensive research is dedicated to the discovery of new active compounds based on this structure. rhhz.netias.ac.in The focus of this research from a chemical development perspective is the systematic modification of the pyrazole ring to create large libraries of novel derivatives for biological screening.
| Substitution Position on Pyrazole Ring | Common Substituents Explored | Agrochemical Class |
| 1-position | Alkyl, substituted phenyl, substituted pyridine (B92270) groups. rhhz.net | Fungicides, Insecticides. rhhz.net |
| 3-position | H, F, Cl, -CHF2, alkyl, cyanogen, heterocyclic groups. rhhz.net | Fungicides, Insecticides. rhhz.net |
| 4-position | Formamide, benzoyl. rhhz.netacs.org | Fungicides (SDH inhibitors), Herbicides (HPPD inhibitors). rhhz.netacs.org |
| 5-position | Ester, benzyl (B1604629) groups. rhhz.net | Fungicides. rhhz.net |
Applications in Analytical Chemistry (e.g., as extraction reagents for metal ions)
While specific research on the application of this compound in analytical chemistry is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has demonstrated significant potential as effective reagents for the extraction of various metal ions. These compounds are of interest in analytical chemistry for preconcentration, separation, and determination of metal ions from different matrices. The versatility of the pyrazole scaffold allows for the synthesis of a wide range of derivatives with tailored selectivity and efficiency for specific metal ions.
The application of pyrazole derivatives in liquid-liquid and solid-phase extraction is a subject of ongoing research. These compounds typically function as chelating agents, forming stable complexes with metal ions that can then be extracted from an aqueous phase into an organic solvent or adsorbed onto a solid support. The substituents on the pyrazole ring play a crucial role in determining the extractive properties of the ligand, including its selectivity and the pH range over which extraction is effective.
Detailed research findings on various pyrazole derivatives have highlighted their efficacy in extracting a range of metal ions. For instance, N-donor pyrazole ligands have been synthesized and successfully used for the liquid-liquid extraction of toxic heavy metal ions such as mercury(II), copper(II), cadmium(II), and lead(II) from aqueous solutions. The structure of the ligand, particularly the nature of the substituents on the central aminic nitrogen atom and the pyrazole rings, significantly influences the extraction efficiency.
Furthermore, studies have shown that certain pyrazole derivatives exhibit high efficiency for the extraction of Fe2+, with some ligands achieving up to 99% extraction. research-nexus.net The selectivity of these ligands varies, with different derivatives showing different affinities for ions like Cu2+, Cd2+, Pb2+, Co2+, Ni2+, and Zn2+. research-nexus.net The development of these reagents is particularly relevant for environmental monitoring and industrial process control where selective metal ion removal is crucial. research-nexus.net
In addition to liquid-liquid extraction, pyrazole compounds have been immobilized on solid supports like silica (B1680970) gel to create sorbents for solid-phase extraction (SPE) of heavy metals. researchgate.netmdpi.com These materials offer advantages in terms of ease of use and reduced solvent consumption. researchgate.net Research has demonstrated that silica gel modified with pyrazole derivatives can effectively adsorb ions such as Pb(II), Cd(II), Cu(II), and Zn(II) from aqueous solutions. mdpi.com
The table below summarizes the research findings on the application of various pyrazole derivatives as extraction reagents for metal ions.
| Pyrazole Derivative Class | Target Metal Ions | Extraction Method | Key Findings |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]-amines | Hg(II), Cu(II), Cd(II), Pb(II) | Liquid-liquid extraction | Tridentate N-donor ligands showed good extractive affinity for mercury(II), copper(II), and lead(II). The substituent on the central nitrogen atom affects extraction efficiency. |
| N-donor pyrazole ligands (L1-L6) | Fe(II), Cu(II), Cd(II), Pb(II), Co(II), Ni(II), Zn(II) | Liquid-liquid extraction | Ligand L2 showed 99% extraction efficiency for Fe(II) and 29% for Zn(II). Ligand L4 extracted 24% of Cu(II) and Cd(II), and 19% of Pb(II). research-nexus.net |
| 1,5-dimethyl-1H-pyrazole-3-carbaldehyde immobilized on silica gel | Pb(II), Cd(II), Cu(II), Zn(II) | Solid-phase extraction | The modified silica showed good chemical and thermal stability and was an effective adsorbent for the target heavy metal ions from aqueous solutions. mdpi.com |
| Acyclic pyrazole derivatives immobilized on silica gel | Heavy metal ions and alkali metal ions | Solid-phase extraction | The materials exhibited good selectivity for heavy metal ions over alkali ions, with a particularly high affinity for mercury. The grafting process did not negatively impact the extraction capacity compared to liquid-liquid extraction. researchgate.net |
| Pyrazole-based compounds (L1-L5) | Co(II), Ni(II), Zn(II), Cu(II), Pb(II), Cd(II) | Liquid-liquid extraction with synergist | Competitive extraction from a base metal ion mix resulted in 15%-87% extraction of different metal ions. researchgate.net |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Discoveries
Academic research on pyrazole (B372694) derivatives has firmly established their significance in medicinal chemistry and materials science. While specific studies singling out 1-isobutyl-3-(methoxymethyl)-1H-pyrazole are not extensively documented in publicly available literature, the contributions to the broader class of N-alkylated and 3-alkoxymethyl substituted pyrazoles provide a strong foundation for understanding its potential. Key discoveries in the field include the development of pyrazole-containing compounds as potent therapeutic agents, including anti-inflammatory drugs like celecoxib. nih.gov The pyrazole ring is a versatile scaffold in drug design, known for its ability to modulate enzyme activity. nih.gov Research has also highlighted the utility of pyrazoles in agrochemicals and as fluorescent agents and dyes. The academic groundwork laid in understanding the structure-activity relationships of various substituted pyrazoles is crucial for predicting the properties and potential of novel derivatives like this compound.
Identification of Unexplored Synthetic Pathways and Methodological Enhancements
The classical synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For this compound, a plausible and established route would be the reaction of a suitably protected 1-methoxy-4,4-dimethylpentane-1,3-dione with isobutylhydrazine (B3052577). However, there remain several unexplored and potentially more efficient synthetic pathways.
Unexplored Synthetic Pathways:
Multi-component Reactions: The development of one-pot, multi-component reactions (MCRs) for the synthesis of highly substituted pyrazoles is a burgeoning area of research. An MCR approach could potentially construct the this compound core in a single, atom-economical step from simple starting materials. mdpi.com
Flow Chemistry: The use of microreactor or flow chemistry systems for pyrazole synthesis offers advantages in terms of safety, scalability, and reaction control. This methodology remains largely unexplored for the synthesis of this specific pyrazole derivative.
Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. The use of enzymes for the key bond-forming steps in the synthesis of pyrazole derivatives is an emerging field with significant potential.
Methodological Enhancements:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including pyrazoles. evitachem.com
Catalyst-Free Syntheses: The development of synthetic routes that avoid the use of metal catalysts is an important goal for sustainable chemistry. Catalyst-free, water-promoted syntheses of pyrazole derivatives have been reported and could be adapted. nih.gov
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Classical Condensation | Well-established, reliable | May require harsh conditions, multi-step |
| Multi-component Reactions | High efficiency, atom economy | Optimization of reaction conditions can be complex |
| Flow Chemistry | Enhanced safety, scalability, and control | Requires specialized equipment |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Potential for localized overheating |
| Catalyst-Free Synthesis | Environmentally friendly, reduced cost | May have limited substrate scope |
Advancements in Spectroscopic and Structural Characterization Techniques for Complex Pyrazole Derivatives
The unambiguous characterization of substituted pyrazoles is critical for understanding their chemical and physical properties. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed, advancements in these and other methods can provide deeper structural insights. researchgate.net
Advanced Spectroscopic Techniques:
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for assigning the complex NMR spectra of substituted pyrazoles and confirming the connectivity of the isobutyl and methoxymethyl groups to the pyrazole core.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized pyrazole derivatives. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound. Obtaining a crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.
Expected Spectroscopic Data for this compound:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isobutyl group (doublet and multiplet), the methoxymethyl group (singlets for OCH₃ and CH₂), and the pyrazole ring protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the isobutyl, methoxymethyl, and pyrazole moieties. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C-N, and C-O stretching vibrations. mdpi.com |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
Frontier Areas in Computational Chemistry for Pyrazole Design and Reactivity Prediction
Computational chemistry has become an indispensable tool in the study of pyrazole derivatives, offering insights into their structure, properties, and reactivity. nih.gov For this compound, several frontier areas of computational chemistry hold promise.
Density Functional Theory (DFT) Calculations: DFT methods can be used to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties (NMR, IR). researchgate.net This can aid in the interpretation of experimental data.
Molecular Docking Simulations: If this pyrazole derivative is being considered for biological applications, molecular docking can predict its binding affinity and orientation within the active site of a target protein. tandfonline.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model the behavior of the pyrazole derivative in a complex environment, such as in solution or within a biological system.
Machine Learning and Artificial Intelligence: AI-driven approaches are increasingly being used to predict the properties and activities of novel compounds, potentially accelerating the discovery of new pyrazole derivatives with desired functionalities.
Emerging Non-Biological Applications and Interdisciplinary Research Opportunities
While much of the focus on pyrazoles has been in the biological realm, there are numerous emerging non-biological applications where this compound could be of interest.
Organic Electronics: Functionalized pyrazoles have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. nih.gov The specific substitution pattern of this compound could impart desirable electronic properties.
Coordination Chemistry: Pyrazoles are excellent ligands for metal ions, and their coordination compounds have applications in catalysis, materials science, and as imaging agents. nih.gov The isobutyl and methoxymethyl groups could be tailored to influence the coordination properties of the pyrazole ring.
Energetic Materials: Nitrated pyrazole derivatives are being explored as high-energy-density materials. nih.gov While this compound is not itself an energetic material, it could serve as a precursor for the synthesis of such compounds.
Corrosion Inhibitors: Some heterocyclic compounds, including pyrazole derivatives, have shown promise as corrosion inhibitors for various metals and alloys.
The interdisciplinary nature of these applications provides exciting opportunities for collaboration between synthetic chemists, materials scientists, physicists, and engineers to fully explore the potential of novel pyrazole derivatives.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-isobutyl-3-(methoxymethyl)-1H-pyrazole, and how do solvent systems influence yield?
- Methodological Answer : Copper-catalyzed cyclization or nucleophilic substitution reactions are commonly employed. For example, copper sulfate and sodium sulfite in THF/water (1:1) at 50°C for 16 hours achieve moderate yields (~60%) . Solvent polarity significantly impacts regioselectivity: polar aprotic solvents (e.g., DMF) favor methoxymethyl group stabilization, while nonpolar solvents may reduce steric hindrance during isobutyl substitution . Purification typically involves column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : H NMR resolves isobutyl protons as a multiplet at δ 1.0–1.2 ppm (CH) and a septet for the CH group (δ 2.0–2.2 ppm). The methoxymethyl group appears as a singlet at δ 3.3 ppm (OCH) and a triplet for the CHO moiety (δ 4.2–4.4 ppm) .
- X-ray Crystallography : Used to validate stereochemistry and bond angles, particularly for pyrazole ring planarity (e.g., C–N–C angles ~108–112°) .
- Mass Spectrometry : ESI-MS typically shows [M+H] peaks with fragmentation patterns confirming substituent loss (e.g., isobutyl or methoxymethyl groups) .
Q. How does the solubility of this compound affect its applicability in aqueous-phase reactions?
- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic isobutyl group. Co-solvent systems (e.g., THF/water or DMSO/water) improve miscibility, enabling reactions like Suzuki couplings . Solubility parameters (Hansen solubility) should be calculated to optimize solvent selection .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrazole ring in this compound?
- Methodological Answer :
- Electrophilic Substitution : Use directing groups (e.g., methoxymethyl) to activate C-4/C-5 positions. Halogenation at C-4 is favored under acidic conditions .
- Cross-Coupling Reactions : Palladium catalysts (e.g., Pd(PPh)) enable selective C–H arylation at C-5 via steric control from the isobutyl group .
- Computational Guidance : DFT calculations predict electron density distribution, identifying reactive sites (e.g., Fukui indices for nucleophilic/electrophilic attack) .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450) identifies binding modes and metabolic stability .
- MD Simulations : Assess conformational flexibility of the methoxymethyl group in solvent environments .
- QM/MM Calculations : Evaluate transition states for ring-opening reactions or nucleophilic additions .
Q. What experimental and theoretical approaches correlate structural modifications of this compound with biological activity?
- Methodological Answer :
- SAR Studies : Replace the methoxymethyl group with bioisosteres (e.g., ethoxymethyl or hydroxymethyl) and test inhibition of kinase targets. IC values are compared to establish electronic effects .
- Pharmacophore Modeling : Identify critical hydrogen-bonding sites (e.g., methoxy oxygen) using 3D-QSAR .
- In Vivo Profiling : Radiolabel the compound (e.g., C at the isobutyl group) to track biodistribution in animal models .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR or LC-MS to detect intermediate stability issues (e.g., methoxymethyl hydrolysis) .
- Byproduct Identification : GC-MS or F NMR (if fluorinated analogs exist) identifies competing pathways (e.g., dimerization) .
- Scale-Up Validation : Reproduce small-scale conditions (e.g., 50 mg to 10 g) to assess exotherm control or catalyst poisoning .
Tables of Key Parameters
| Parameter | Value/Technique | Reference |
|---|---|---|
| Optimal Reaction Temperature | 50–60°C | |
| H NMR (OCH) | δ 3.3 ppm (singlet) | |
| X-ray Bond Angle (C–N–C) | 108–112° | |
| ESI-MS [M+H] | m/z 209.1 (calculated) | |
| Hansen Solubility (δ) | ~18 MPa (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
